

A Comparative Analysis of PF-05381941: A Dual TAK1/p38 α Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-05381941

Cat. No.: B8199043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dual TGF- β -activated kinase 1 (TAK1) and p38 α mitogen-activated protein kinase (MAPK) inhibitor, **PF-05381941**, with alternative selective inhibitors targeting these key nodes in inflammatory signaling pathways. The following analysis is based on publicly available preclinical data to aid researchers in selecting the most appropriate tool compounds for their studies.

Introduction to PF-05381941

PF-05381941 is a potent, small molecule inhibitor that simultaneously targets both TAK1 and p38 α .^[1] This dual-inhibitor approach offers the potential for a more comprehensive blockade of pro-inflammatory signaling cascades compared to single-target agents.^[1] The transforming growth factor- β -activated kinase 1 (TAK1) is a crucial upstream kinase in the NF- κ B and MAPK pathways, while p38 α is a key downstream mediator of the production of inflammatory cytokines such as TNF- α and IL-6.^[1] By inhibiting both, **PF-05381941** has demonstrated efficacy in preclinical models of autoimmune and inflammatory diseases.^[1]

Quantitative Performance Analysis

The following tables summarize the reported biochemical potencies of **PF-05381941** and a selection of alternative, more selective inhibitors for TAK1 and p38 α . It is important to note that direct kinome-wide selectivity data for **PF-05381941** is not readily available in the public domain, which limits a direct comparison of its off-target profile with the highly selective

compounds listed below. Discrepancies in reported IC50 values for **PF-05381941** from different sources are also noted.

Table 1: Biochemical Potency of **PF-05381941** and Alternative Kinase Inhibitors

Compound	Primary Target(s)	IC50 (nM)	Off-Target Profile Highlights (Selected Kinases with Significant Inhibition)
PF-05381941	TAK1 / p38 α	TAK1: 1.6 or 156p38 α : 7.0 or 186	Comprehensive kinome scan data not publicly available.
Takinib	TAK1	8.2 - 9.5	Selective over IRAK4 (120 nM), IRAK1 (390 nM), GCK (430 nM), CLK2 (430 nM), and MINK1 (1900 nM). Weak inhibition of Src and Yes1. No inhibition of MAP2K or other MAP3K family members.
HS-276	TAK1	8.25 (IC50), 2.5 (Ki)	Significant inhibition of CLK2 (29 nM), GCK (33 nM), ULK2 (63 nM), MAP4K5 (125 nM), IRAK1 (264 nM), NUAKE (270 nM).[2]
Pamapimod	p38 α	14	Inhibits p38 β (480 nM). No activity against p38 γ or p38 δ . In a screen of over 350 kinases, only bound to four others in addition to p38.[3]
Losmapimod	p38 α / p38 β	pKi of 8.1 (p38 α) and 7.6 (p38 β)	Selectively blocks p38 α and p38 β . [4][5]

Doramapimod (BIRB
796)

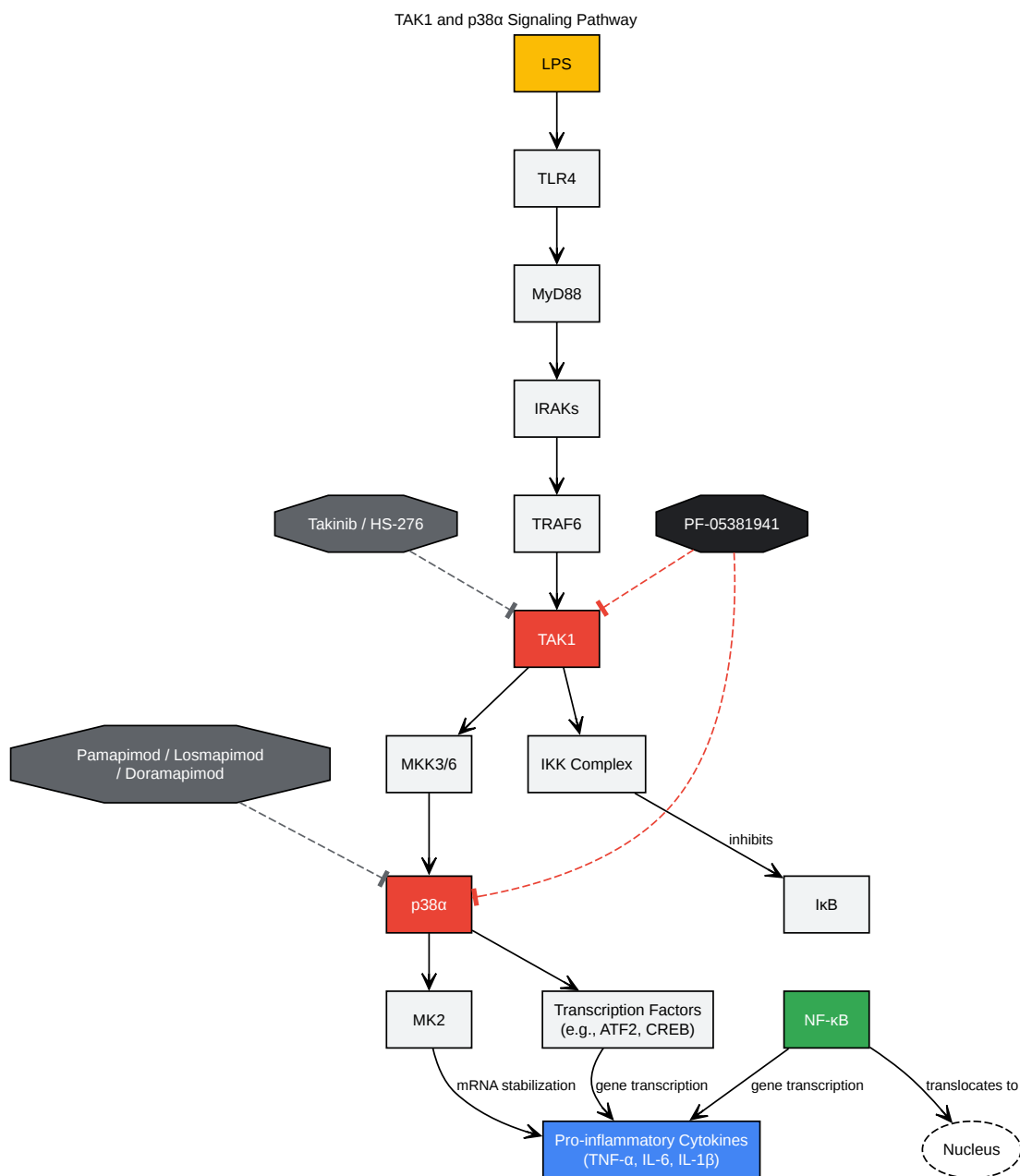
pan-p38

p38 α : 38p38 β :
65p38 γ : 200p38 δ : 520

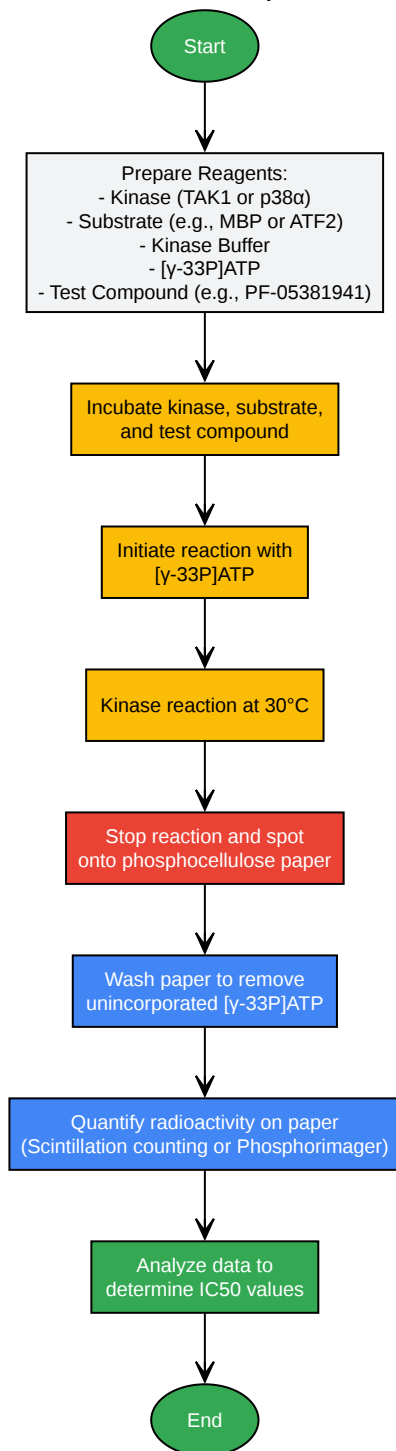
Also inhibits B-Raf (83
nM) and Abl (14.6
 μ M).^[6]^[7] 330-fold
greater selectivity
versus JNK2.^[6]

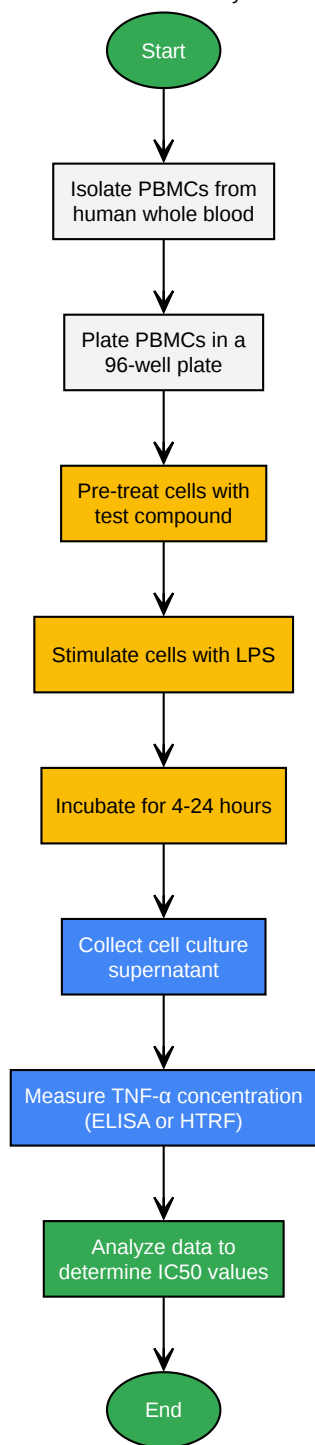
Signaling Pathway Context

The diagram below illustrates the central role of TAK1 and p38 α in inflammatory signaling pathways, highlighting the points of intervention for **PF-05381941** and selective inhibitors.



Radiometric Kinase Assay Workflow



LPS-Induced TNF- α Assay Workflow[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. muscular dystrophy news.com [muscular dystrophy news.com]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Analysis of PF-05381941: A Dual TAK1/p38 α Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8199043#pf-05381941-specificity-and-selectivity-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com